molecular formula C14H14Cl2N2Pt B12881480 Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))- CAS No. 81520-29-8

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Cat. No.: B12881480
CAS No.: 81520-29-8
M. Wt: 476.3 g/mol
InChI Key: PKPLWJWRVWFFAQ-UHFFFAOYSA-L
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Description

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum precursors with 1,2-diphenyl-1,2-ethanediamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.

    Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or phosphines. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce various platinum complexes with different ligands.

Scientific Research Applications

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components.

    Industry: It finds applications in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2,2’-Bipyridine)dichloroplatinum(II): Another platinum-based compound with similar coordination chemistry.

    Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.

  • Dichloro(1,3-diphenyl-1,3-propanediamine-N,N’)-, [SP-4-3-(R,S)]**: A structurally related compound with different ligand arrangements.

Uniqueness

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its specific ligand configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

81520-29-8

Molecular Formula

C14H14Cl2N2Pt

Molecular Weight

476.3 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2

InChI Key

PKPLWJWRVWFFAQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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